[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone
Description
[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone is a complex organic compound that features a benzodioxin ring, a piperidine ring, and a phenyl group with an ethenyl substituent
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-16-5-7-17(8-6-16)22(25)24-11-3-4-19(15-24)23-18-9-10-20-21(14-18)27-13-12-26-20/h2,5-10,14,19,23H,1,3-4,11-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFHAXSCASVANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Amination: The benzodioxin ring is then aminated using piperidine under basic conditions to form the benzodioxin-piperidine intermediate.
Coupling with Phenyl Group: The final step involves coupling the benzodioxin-piperidine intermediate with a 4-ethenylphenylmethanone derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, forming epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The benzodioxin and piperidine rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology
In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Medicine
Industry
In the industrial sector, it can be used in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The ethenyl group can participate in π-π interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- [3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(2-naphthyl)-1-propanone]
- [3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone]
- [3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone]
Uniqueness
What sets [3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
